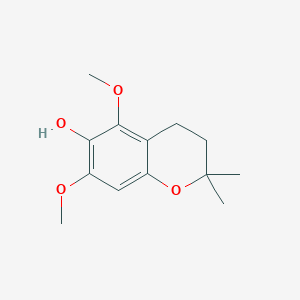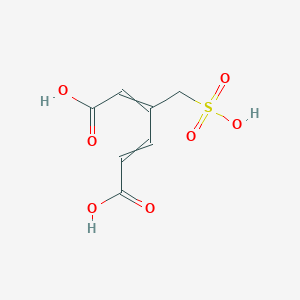
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol is a chiral compound with significant interest in various fields of chemistry and industry. Its unique structure, featuring a bromine atom and a hydroxyl group on a tetrahydrotetraphen backbone, makes it a valuable compound for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol typically involves the bromination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method involves the bromination of 1,2,3,4-tetrahydrotetraphen using bromine in the presence of a catalyst, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydrolysis processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,2,3,4-tetrahydrotetraphen-1-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) are used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1,2,3,4-tetrahydrotetraphen-1-ol.
Substitution: Formation of substituted tetrahydrotetraphen derivatives.
Scientific Research Applications
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-2-ol: Similar structure but with the hydroxyl group on the second carbon.
(1r,2r)-2-Chloro-1,2,3,4-tetrahydrotetraphen-1-ol: Chlorine atom instead of bromine.
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-thiol: Thiol group instead of hydroxyl.
Uniqueness
(1r,2r)-2-Bromo-1,2,3,4-tetrahydrotetraphen-1-ol is unique due to its specific stereochemistry and the presence of both bromine and hydroxyl groups
Properties
CAS No. |
91422-97-8 |
|---|---|
Molecular Formula |
C18H15BrO |
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(1R,2R)-2-bromo-1,2,3,4-tetrahydrobenzo[a]anthracen-1-ol |
InChI |
InChI=1S/C18H15BrO/c19-16-8-7-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)17(11)18(16)20/h1-6,9-10,16,18,20H,7-8H2/t16-,18+/m1/s1 |
InChI Key |
ZEORQQOXSYTPAN-AEFFLSMTSA-N |
Isomeric SMILES |
C1CC2=C([C@H]([C@@H]1Br)O)C3=CC4=CC=CC=C4C=C3C=C2 |
Canonical SMILES |
C1CC2=C(C(C1Br)O)C3=CC4=CC=CC=C4C=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)

![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)




![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)



